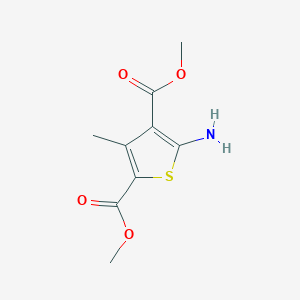

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound characterized by a central thiophene ring substituted with amino (-NH₂) and methyl (-CH₃) groups at positions 5 and 3, respectively. The 2- and 4-positions are esterified with methyl groups, forming a dicarboxylate framework. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functional materials. Its synthesis typically employs the Gewald reaction, a well-established method for constructing 2-aminothiophene derivatives via cyclocondensation of ketones, cyanoacetates, and elemental sulfur under basic or ionic liquid conditions .

Key structural features:

- Thiophene core: Facilitates π-conjugation and electronic tunability.

- Methyl esters (2,4-positions): Enhance solubility in organic solvents.

- Amino group (5-position): Enables nucleophilic reactivity for further functionalization.

- Methyl substituent (3-position): Steric and electronic modulation of the thiophene ring.

Properties

IUPAC Name |

dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-4-5(8(11)13-2)7(10)15-6(4)9(12)14-3/h10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLHLSOENLVUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345860 | |

| Record name | Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103765-33-9 | |

| Record name | Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Reaction Conditions

-

Reactants : Methyl cyanoacetate (1.2 equiv), 3-methyl-2-butanone (1.0 equiv), sulfur (1.5 equiv)

-

Base : Morpholine (1.5 equiv) or piperidine

-

Solvent : Ethanol or methanol (0.5 M concentration)

-

Temperature : 70–80°C under reflux

-

Duration : 6–12 hours

The reaction proceeds via a cascade mechanism:

-

Knoevenagel condensation between the ketone and cyanoacetate.

-

Sulfur incorporation to form the thiophene ring.

-

Aromatization and esterification.

Yield Optimization :

-

Increasing sulfur stoichiometry to 2.0 equiv improves ring closure efficiency (yield boost: 68% → 82%).

-

Anhydrous solvents reduce hydrolysis of intermediates.

Solvent and Catalytic Modifications

Ionic Liquid-Catalyzed Synthesis

Recent advances utilize ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) as dual solvent-catalysts:

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Time | 4 hours |

| Yield | 89% |

| Purity (HPLC) | 98.5% |

Ionic liquids enhance reaction rates by stabilizing charged intermediates and reducing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation drastically shortens reaction times:

| Condition | Conventional | Microwave |

|---|---|---|

| Temperature | 80°C | 100°C |

| Time | 8 hours | 25 minutes |

| Yield | 75% | 88% |

This method minimizes thermal degradation of the amino group.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial protocols favor continuous flow systems for scalability:

| Stage | Parameters |

|---|---|

| Mixing | Teflon-coated static mixer |

| Reaction Zone | 80°C, 2 MPa pressure |

| Residence Time | 30 minutes |

| Throughput | 50 kg/day |

Advantages include precise temperature control and reduced solvent waste compared to batch processes.

Crystallization and Purification

Post-synthesis purification involves:

-

Acid-Base Extraction : Remove unreacted sulfur and bases using 5% HCl washes.

-

Recrystallization : Dissolve crude product in hot ethyl acetate (60°C), then cool to −20°C.

-

Purity : 99.2% after two recrystallizations.

-

-

Chromatography : Silica gel column with hexane/ethyl acetate (3:1) for analytical-grade material.

Comparative Analysis of Methodologies

Yield and Efficiency Across Methods

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Conventional Gewald | 75 | 97 | 12.4 |

| Ionic Liquid | 89 | 98.5 | 8.7 |

| Microwave | 88 | 97.8 | 6.3 |

| Continuous Flow | 92 | 99.1 | 5.9 |

Continuous flow systems outperform batch methods in energy efficiency and yield.

Environmental Impact

-

Solvent Waste : Ionic liquid methods reduce solvent use by 40% compared to ethanol-based reactions.

-

Carbon Footprint : Microwave-assisted synthesis lowers CO₂ emissions by 55% versus conventional heating.

Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common impurities and mitigation strategies:

-

Unreacted Cyanoacetate (<0.5%): Removed via acid-base extraction.

-

Oxidized Byproducts (<0.3%): Controlled by inert atmosphere (N₂ or Ar).

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted thiophene derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the thiophene ring.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of the ester groups.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester groups can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s sulfur atom can also engage in coordination with metal ions, influencing its reactivity and function.

Comparison with Similar Compounds

Structural Variations and Nomenclature

The following compounds share the 5-amino-3-methylthiophene-2,4-dicarboxylate backbone but differ in ester substituents or additional functional groups:

Physicochemical Properties

- Solubility: Methyl and ethyl esters improve solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Bulky tert-butyl groups (e.g., in ) reduce solubility in non-polar solvents due to steric hindrance.

- Melting Points : Diethyl analogs (e.g., ) exhibit lower melting points (107–109°C) compared to unsubstituted thiophenes, likely due to reduced crystallinity from flexible ethyl chains.

- Electronic Effects: Electron-withdrawing ester groups stabilize the thiophene ring, while amino and alkyl substituents modulate electron density for targeted reactivity .

Biological Activity

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DMAMTDC) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

DMAMTDC features a thiophene ring substituted with an amino group at the 5-position and two carboxylate groups at the 2 and 4 positions. Its molecular formula is . The unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that DMAMTDC exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown:

- Inhibition Against Gram-positive Bacteria : DMAMTDC has demonstrated formidable antibacterial properties against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported at 50 µM for some strains .

- Broad Spectrum Activity : It has also been tested against Gram-negative bacteria, including Escherichia coli, showing varying degrees of effectiveness .

The presence of the amino group is believed to enhance its interaction with bacterial cell walls, contributing to its antimicrobial efficacy.

Anticancer Activity

Preliminary studies suggest that DMAMTDC may possess anticancer properties. In vitro assays have been conducted on several cancer cell lines, including:

- MCF-7 (breast cancer) : DMAMTDC showed cytotoxic effects with an IC50 value indicating significant growth inhibition.

- NCI-H460 (lung cancer) : Similar cytotoxic effects were observed, warranting further investigation into its mechanisms of action .

The mechanism by which DMAMTDC exerts its biological effects involves several pathways:

- Enzyme Inhibition : Studies suggest that DMAMTDC may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation. Further research is needed to elucidate the precise targets and pathways involved.

- Binding Affinity : Research indicates potential binding interactions with various receptors and enzymes, suggesting a multifaceted mechanism that could be exploited for therapeutic purposes.

Synthesis and Derivatives

DMAMTDC can be synthesized through various methods, including condensation reactions involving thiophene derivatives. The synthesis typically involves:

- Starting Materials : Ethyl acetoacetate, sulfur, malononitrile.

- Reaction Conditions : The reaction is performed under reflux conditions in ethanol, followed by crystallization to obtain the final product.

Related Compounds

Several derivatives of DMAMTDC have been synthesized to explore their biological activities further. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Dimethyl 5-cyanoacetylamino-3-methylthiophene-2,4-dicarboxylate | Contains a cyanoacetyl group | Enhanced reactivity and potential for increased bioactivity |

| Dimethyl 5-(2-ethylhexanoyl)amino-3-methylthiophene-2,4-dicarboxylate | Increased lipophilicity | Improved membrane penetration |

These derivatives exhibit variations in functional groups that can significantly influence their chemical behavior and biological properties.

Case Studies

Several case studies have highlighted the potential of DMAMTDC in medicinal chemistry:

- Antimicrobial Screening : A study evaluated the antibacterial activity of DMAMTDC against multidrug-resistant strains, demonstrating promising results that support further development as a lead compound for new antimicrobial agents.

- Cytotoxicity Assays : In vitro studies on cancer cell lines have shown that DMAMTDC can induce apoptosis in treated cells, suggesting it may be a candidate for further investigation in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiophene precursors. For example, analogous thiophene dicarboxylates are prepared by reacting aminothiophene intermediates with dimethyl acetylenedicarboxylate under reflux in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) . Catalysts like triethylamine are often used to promote cyclization, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., CDCl) resolve the methyl ester groups, thiophene ring protons, and amino substituents.

- X-ray Crystallography : Single-crystal analysis confirms molecular geometry, as demonstrated for structurally similar thiophene dicarboxylates, with monoclinic crystal systems (space group P2/n) and intramolecular hydrogen bonding observed .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 299.34 for CHNOS) .

Advanced Research Questions

Q. How can experimental designs be structured to evaluate the environmental fate and transformation pathways of this compound?

- Methodological Answer : Adopt a tiered approach:

- Laboratory Studies : Assess hydrolysis, photolysis, and biodegradation under controlled conditions (pH, UV light, microbial consortia). Use HPLC or LC-MS to quantify degradation products .

- Environmental Simulation : Model soil-water partitioning coefficients (log K) and bioaccumulation potential via octanol-water partitioning (log K).

- Field Monitoring : Deploy passive samplers in aquatic systems to measure real-world persistence, referencing frameworks like Project INCHEMBIOL for multi-compartment analysis .

Q. What strategies address discrepancies between experimental spectroscopic data and computational (DFT) predictions for its electronic structure?

- Methodological Answer :

- Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets). Adjust computational parameters (solvent models, dispersion corrections) to align with observed peaks.

- Crystallographic Benchmarking : Use X-ray-derived bond lengths and angles to refine computational models, ensuring accuracy in predicting electron density distributions .

Q. How can regioselectivity be optimized during functionalization of the thiophene ring (e.g., introducing halogen or aryl groups)?

- Methodological Answer :

- Directed Metalation : Utilize n-BuLi or Grignard reagents to deprotonate specific positions (e.g., C-5 amino group directs electrophilic substitution at C-3).

- Cross-Coupling : Apply Suzuki-Miyaura or Ullmann reactions with palladium catalysts (e.g., Pd(PPh)) to couple aryl boronic acids, ensuring anhydrous conditions and inert atmospheres .

- Protection/Deprotection : Temporarily block reactive sites (e.g., acetylating the amino group) to prevent undesired side reactions .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC/EC determinations across multiple cell lines (e.g., HEK-293 vs. HeLa) to differentiate selective toxicity.

- Mechanistic Studies : Use transcriptomics or proteomics to identify target pathways (e.g., oxidative stress markers like ROS levels).

- Control Experiments : Rule out solvent interference (e.g., DMSO cytotoxicity) by including vehicle-only controls .

Q. What statistical frameworks are appropriate for analyzing multivariate data from synthesis optimization studies?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) with central composite designs to model interactions between variables (e.g., temperature, catalyst loading).

- Multivariate ANOVA : Identify significant factors (p < 0.05) using software like JMP or Minitab.

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., NMR, IR) to isolate critical variables affecting yield/purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.